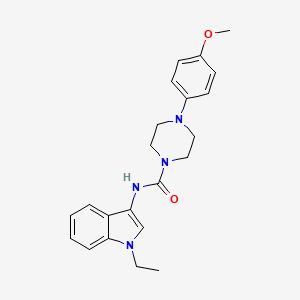

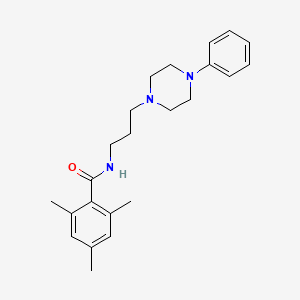

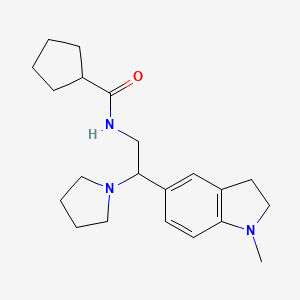

N-(1-乙基-1H-吲哚-3-基)-4-(4-甲氧基苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss analogues and derivatives of piperazine compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, piperazine derivatives are often studied for their affinity to various receptors, such as serotonin and dopamine receptors, and for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the formation of an amide bond and may include the introduction of various substituents to achieve desired selectivity and affinity for biological targets. For example, the study of analogues of the 5-HT1A serotonin antagonist involved modifications to the amide moiety and the alkyl chain to improve selectivity and affinity . Similarly, modifications to the amide bond and alkyl chain in the synthesis of selective D(4) receptor ligands were explored, although these changes resulted in decreased receptor affinity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical in determining their binding affinity and selectivity. Structural modifications, such as the introduction of bulky groups or specific substituents, can significantly impact the interaction of these compounds with their biological targets. For instance, the introduction of an adamantane carboxamido group in a piperazine derivative led to improved selectivity for the 5-HT1A receptor over alpha 1-adrenergic receptors . The presence of a triazine heterocycle in a piperidine-4-carboxamide was found to be essential for high potency and selectivity towards soluble epoxide hydrolase .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are often utilized in their synthesis or functionalization. For example, the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines demonstrates the reactivity of piperazine-based compounds in catalysis . The specific functional groups present on the piperazine ring can influence the reactivity and the outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of specific substituents can affect these properties, which is important for the pharmacokinetic profile of potential drug candidates. For example, phenyl group substitution was important for reducing clearance and improving oral exposure in the development of soluble epoxide hydrolase inhibitors . The physical properties of these compounds are crucial for their biological activity and therapeutic potential.

科学研究应用

PET 示踪剂和神经受体成像

N-(1-乙基-1H-吲哚-3-基)-4-(4-甲氧基苯基)哌嗪-1-甲酰胺及其类似物已被探索为神经受体成像的潜在 PET 示踪剂。García 等人(2014 年)合成了该化合物的衍生物用于成像血清素 5-HT(1A) 受体,突出了其在研究神经精神疾病中的潜力(García 等人,2014 年)。此外,Choi 等人(2015 年)评估了 4-(反式-18F-氟烷基甲基)-N-[2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基]-N-吡啶-2-基环己烷-1-甲酰胺 (18F-Mefway) 用于量化人体受试者的 5-HT1A 受体,提供了对血清素能神经传递的见解(Choi 等人,2015 年)。

镇痛和抗炎特性

源自 N-(1-乙基-1H-吲哚-3-基)-4-(4-甲氧基苯基)哌嗪-1-甲酰胺的化合物在镇痛和抗炎研究中显示出前景。例如,Nie 等人(2020 年)研究了该化合物的类似物在治疗慢性疼痛和改善药理学特征方面的潜力(Nie 等人,2020 年)。

血清素能受体研究

该化合物及其衍生物在血清素能受体研究中至关重要。Heinrich 等人(2004 年)合成了新的吲哚丁胺作为选择性 5-HT(1A) 激动剂,有助于研究情绪障碍(Heinrich 等人,2004 年)。

多巴胺受体成像

这些化合物还用于多巴胺受体成像。高等人(2008 年)开发了用于成像多巴胺 D3 受体的碳 11 标记的甲酰胺衍生物,促进了对多巴胺在神经疾病中的作用的理解(Gao 等人,2008 年)。

抗 HIV 研究

在病毒学领域,N-(1-乙基-1H-吲哚-3-基)-4-(4-甲氧基苯基)哌嗪-1-甲酰胺的衍生物已被探索用于抗 HIV 特性。罗梅罗等人(1994 年)发现用这些化合物中的芳基部分进行取代产生了有效的非核苷 HIV-1 逆转录酶抑制剂(Romero 等人,1994 年)。

褪黑素能受体研究

马特森等人(2003 年)优化了苄基哌嗪药效团,产生了与褪黑素能 MT(2) 受体高亲和力结合的 N-酰基-4-茚满-哌嗪,为昼夜节律紊乱的研究做出了贡献(马特森等人,2003 年)。

属性

IUPAC Name |

N-(1-ethylindol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-3-24-16-20(19-6-4-5-7-21(19)24)23-22(27)26-14-12-25(13-15-26)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMIQLGMVHJSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

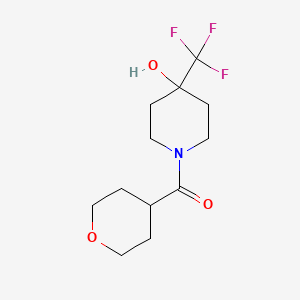

![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)

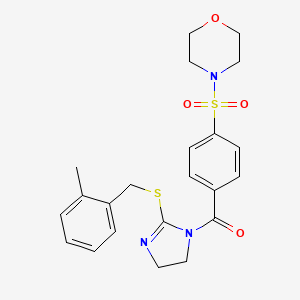

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)

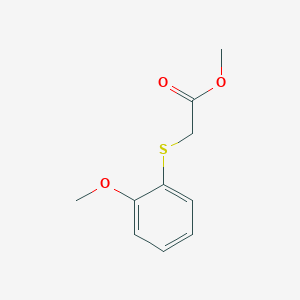

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)